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Compound of Interest

Compound Name: ML207

Cat. No.: B609124 Get Quote

A Note on the Compound: While the topic specifies ML207, current scientific literature strongly

indicates that ML204, a potent and selective inhibitor of the Transient Receptor Potential

Canonical 4 and 5 (TRPC4/TRPC5) channels, is the relevant tool for studying metabolic and

lipid-related disorders. ML207 is primarily known as a TRPM8 inhibitor. This document will

focus on the application of ML204, assuming it is the compound of interest for this research

area.

Introduction
ML204 is a small molecule inhibitor with high selectivity for TRPC4 and TRPC5, which are non-

selective cation channels permeable to Ca²⁺. These channels are critical components of

cellular calcium signaling cascades, typically activated downstream of G-protein coupled

receptors (GPCRs). Emerging evidence implicates TRPC4/TRPC5 channels in the regulation

of metabolic homeostasis. Dysregulation of these channels has been linked to metabolic

imbalances, including hyperglycemia and dyslipidemia. Recent studies have utilized ML204 to

probe the function of TRPC4/TRPC5 in animal models of diet-induced metabolic disease,

revealing that inhibition of these channels can exacerbate conditions such as dyslipidemia and

non-alcoholic fatty liver disease (NAFLD). This makes ML204 a valuable pharmacological tool

for researchers investigating the pathophysiology of lipid-related diseases and for professionals

in drug development targeting metabolic syndromes.
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TRPC4 and TRPC5 channels are activated by signaling pathways that involve the hydrolysis of

phosphatidylinositol 4,5-bisphosphate (PIP₂), leading to the generation of inositol trisphosphate

(IP₃) and diacylglycerol (DAG). This process is initiated by the activation of Gq/11-coupled

GPCRs. The channels can also be activated via Gi/o-protein coupled receptor stimulation.

Upon opening, TRPC4/TRPC5 channels mediate the influx of cations, primarily Ca²⁺ and Na⁺,

which elevates intracellular calcium concentrations and depolarizes the cell membrane. This

Ca²⁺ signal influences a multitude of downstream cellular processes.

ML204 acts as a direct antagonist of the TRPC4/TRPC5 channels, blocking this ion influx. By

inhibiting the channel, ML204 allows for the elucidation of the physiological roles of TRPC4/5-

mediated signaling in various tissues, including those central to lipid metabolism like the liver

and adipose tissue.
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Caption: Signaling pathway showing TRPC4/5 channel activation and inhibition by ML204.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b609124?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609124?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Applications in Lipid-Related Disease Models
Dyslipidemia and Non-Alcoholic Fatty Liver Disease
(NAFLD)
Recent studies using a high-sucrose (HS) diet mouse model to induce metabolic syndrome

demonstrated a significant role for TRPC4/TRPC5 channels. In this model, chronic

administration of ML204 to HS-fed mice exacerbated dyslipidemia and hepatic steatosis.

Specifically, ML204 treatment led to further increases in already elevated plasma triglycerides

and total cholesterol. Furthermore, it worsened fat deposition in the liver (hepatic steatosis) and

adipose tissue and increased the levels of inflammatory markers like TNFα in these tissues.

These findings suggest that TRPC4/TRPC5 channels may have a protective role against diet-

induced metabolic imbalances, and their inhibition can be used to model or worsen disease

states for further study.

Atherosclerosis (Prospective Application)
While direct studies are limited, the role of TRPC channels in vascular endothelial cells and

smooth muscle cells suggests a potential application for ML204 in atherosclerosis research.

Atherosclerosis is characterized by lipid accumulation, inflammation, and cellular proliferation in

the artery wall. Given that ML204 modulates inflammation and that TRPC channels are

involved in vascular function, ML204 could be used to investigate the contribution of

TRPC4/TRPC5-mediated signaling to plaque formation and stability. A proposed experimental

approach would involve administering ML204 to an atherosclerosis-prone mouse model, such

as Apolipoprotein E-deficient (ApoE-/-) mice fed a high-fat diet.

Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects

of ML204 in a high-sucrose diet-induced model of metabolic disease.

Table 1: Effect of ML204 on Metabolic Parameters in a High-Sucrose Diet Model
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Parameter
Standard Diet

+ Vehicle
Standard Diet

+ ML204
High-Sucrose
Diet + Vehicle

High-Sucrose
Diet + ML204

Blood Glucose

(mg/dL)
Normal

No Significant
Change

Increased
Further

Increased

Triglycerides

(mg/dL)
Normal

No Significant

Change
Increased

Further

Increased

Total Cholesterol

(mg/dL)
Normal

No Significant

Change
Increased

Further

Increased

Body Weight

Gain
Normal

No Significant

Change
Increased

No Significant

Change

| Hepatic Steatosis | Absent | Mildly Increased | Present | Exacerbated |

Table 2: Effect of ML204 on Adipose and Liver Inflammation Markers

Parameter
Standard Diet

+ Vehicle
Standard Diet

+ ML204
High-Sucrose
Diet + Vehicle

High-Sucrose
Diet + ML204

Adipose Tissue

TNFα
Basal Level

No Significant
Change

Increased
Further

Increased

| Liver TNFα | Basal Level | No Significant Change | Increased | Further Increased |

Experimental Protocols
Protocol 1: In Vivo Model of Diet-Induced Dyslipidemia
and NAFLD
This protocol describes how to use ML204 to study the role of TRPC4/TRPC5 in a mouse

model of metabolic disease induced by a high-sucrose diet.
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Phase 1: Disease Induction (18 weeks)

Phase 2: Pharmacological Intervention (1 week)

Phase 3: Analysis

Acclimatize C57BL/6 Mice
(1 week)

Divide into 4 Groups:
1. Standard Diet + Vehicle
2. Standard Diet + ML204

3. High-Sucrose Diet + Vehicle
4. High-Sucrose Diet + ML204

Administer Respective Diets
(18 weeks)

Administer ML204 (2 mg/kg, s.c.)
or Vehicle Daily

(Starting at week 19, for 7 days)

Monitor Body Weight & Food Intake

Perform Glucose Tolerance Test (GTT)

Collect Blood & Tissues
(Liver, Adipose)

Biochemical Analysis (Lipids, Glucose)
Histology (H&E Staining)

ELISA (TNFα)

Click to download full resolution via product page

Caption: Experimental workflow for an in vivo study using ML204.

Materials:

C57BL/6 mice

Standard chow diet and High-Sucrose (HS) diet

ML204 (MedChemExpress or equivalent)

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

Glucometer, assay kits for triglycerides, cholesterol, and TNFα

Histology supplies (formalin, paraffin, H&E stain)
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Methodology:

Animal Acclimatization: Acclimatize male C57BL/6 mice for one week.

Group Allocation: Randomly divide mice into four groups: (1) Standard Diet + Vehicle, (2)

Standard Diet + ML204, (3) High-Sucrose Diet + Vehicle, (4) High-Sucrose Diet + ML204.

Diet Administration: Provide the respective diets for 18-20 weeks to induce the metabolic

phenotype.

ML204 Preparation: Prepare ML204 in the vehicle solution to a final concentration for a 2

mg/kg dosage.

Treatment: At week 19, begin daily subcutaneous (s.c.) or intraperitoneal (i.p.) injections of

ML204 or vehicle for 7 consecutive days.

Monitoring: Record body weight and food intake weekly.

Physiological Testing: Perform a glucose tolerance test (GTT) after the treatment period.

Sample Collection: At the end of the study, collect blood via cardiac puncture for biochemical

analysis. Perfuse animals with saline and collect liver and mesenteric adipose tissue.

Endpoint Analysis:

Biochemistry: Measure plasma levels of glucose, triglycerides, and total cholesterol using

commercial kits.

Histology: Fix a portion of the liver and adipose tissue in 10% formalin, embed in paraffin,

section, and perform Hematoxylin and Eosin (H&E) staining to assess steatosis and

adipocyte size.

Inflammation: Homogenize tissue samples to measure TNFα levels by ELISA.

Protocol 2: In Vitro Model of Hepatocyte Steatosis
This protocol describes the use of ML204 to study its effects on lipid accumulation in a cell

culture model of NAFLD.
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Materials:

HepG2 or primary hepatocytes

Cell culture medium (e.g., DMEM) with FBS and antibiotics

Fatty acid solution: Oleic acid and Palmitic acid complexed to BSA

ML204 dissolved in DMSO

Oil Red O staining solution

TRIzol reagent for RNA extraction

qPCR reagents and primers for lipid metabolism genes (e.g., SREBP-1c, FASN, PPARα)

Methodology:

Cell Culture: Culture HepG2 cells in standard medium until they reach 70-80% confluency.

Induction of Steatosis: Starve cells in serum-free medium for 12 hours. Then, treat cells with

a fatty acid solution (e.g., 1 mM oleic acid/palmitic acid at a 2:1 ratio) for 24 hours to induce

lipid accumulation.

ML204 Treatment: Co-treat cells with the fatty acid solution and varying concentrations of

ML204 (e.g., 1 µM, 5 µM, 10 µM) or vehicle (DMSO). Include a control group without fatty

acid treatment.

Analysis of Lipid Accumulation:

After 24 hours, wash cells with PBS and fix with 10% formalin.

Stain intracellular lipid droplets with Oil Red O solution for 30 minutes.

Wash thoroughly and visualize under a microscope.

For quantification, elute the stain with isopropanol and measure the absorbance at ~500

nm.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609124?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gene Expression Analysis:

Lyse cells with TRIzol and extract total RNA.

Synthesize cDNA and perform quantitative PCR (qPCR) to analyze the expression of key

genes involved in lipogenesis and fatty acid oxidation.

Observed Pathophysiological Consequences
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Caption: Logical relationship between TRPC4/5 inhibition and lipid-related pathologies.

Conclusion and Future Directions
ML204 is a powerful and selective pharmacological tool for investigating the complex role of

TRPC4 and TRPC5 channels in physiology and disease. The application notes provided here

demonstrate its utility in studying diet-induced dyslipidemia and NAFLD. The finding that

ML204 exacerbates these conditions suggests that TRPC4/TRPC5 channel activation may be

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b609124?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609124?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


a novel therapeutic strategy to explore. Future research should focus on elucidating the precise

downstream molecular mechanisms linking TRPC4/TRPC5-mediated Ca²⁺ signaling to lipid

metabolism pathways. Furthermore, applying ML204 to models of atherosclerosis will be

crucial to understanding the full scope of these channels in cardiovascular and metabolic

diseases.

To cite this document: BenchChem. [Application Notes and Protocols for ML204 in Lipid-
Related Disease Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609124#application-of-ml207-in-studying-lipid-
related-diseases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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